

# Chemical structure and properties of Anagyrine alkaloid

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## Compound of Interest

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## Anagyrine Alkaloid: A Comprehensive Technical Guide

### An In-depth Exploration of its Chemical Structure, Properties, and Biological Interactions for Researchers and Drug Development Professionals

#### Introduction

**Anagyrine** is a quinolizidine alkaloid first isolated in 1885 from the toxic Mediterranean shrub *Anagyris foetida*.<sup>[1]</sup> It is also found in various species of the *Lupinus* (lupin) genus.<sup>[1]</sup> This tetracyclic compound is of significant interest to the scientific community due to its pronounced biological activity, most notably its teratogenic effects in livestock, leading to a condition known as "crooked calf disease".<sup>[1]</sup> Beyond its toxicity, **anagyrine**'s interaction with crucial neurological pathways presents opportunities for its use as a molecular probe in neuropharmacological research and as a lead compound in drug discovery. This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **anagyrine**, along with experimental protocols for its isolation and analysis.

## Chemical Structure and Physicochemical Properties

**Anagyrine** possesses a rigid, tetracyclic quinolizidine core structure.[2] Its chemical formula is C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O, with a molar mass of 244.338 g·mol<sup>-1</sup>.[1] The presence of a pyridone moiety is a characteristic feature of **anagyrine**-type alkaloids.[2]

Table 1: Physicochemical Properties of **Anagyrine**

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>20</sub> N <sub>2</sub> O	[1][3]
Molar Mass	244.338 g·mol <sup>-1</sup>	[1]
CAS Number	486-89-5	[1][3]
Density	1.22 ±0.1 g/mL	[1]
IUPAC Name	(7Ξ,7aR,14Ξ)-7,7a,8,9,10,11,13,14-Octahydro-4H,6H-7,14-methanodipyrido[1,2-a:1',2'-e]diazocin-4-one	[1] [1][4]

Table 2: Spectroscopic Data for **Anagyrine**

Spectroscopic Technique	Key Data Points	Reference
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	Chemical shifts reported in literature.	[5]
<sup>1</sup> H and <sup>15</sup> N NMR	Detailed chemical shifts have been used to revise the stereochemistry.	[4]
Mass Spectrometry	Used for identification and quantification.	[6][7]

## Biological Activity and Mechanism of Action

The primary biological effect of **anagyrine** is its interaction with acetylcholine receptors (AChRs).[1] It acts as an agonist, particularly at muscarinic acetylcholine receptors, where it

binds with significantly higher affinity than at nicotinic receptors.<sup>[1]</sup> This interaction is believed to be the underlying cause of its teratogenic effects. By acting on fetal AChRs, **anagyrine** can inhibit fetal movement during critical periods of gestation, leading to skeletal deformities.<sup>[8][9]</sup> <sup>[10]</sup>

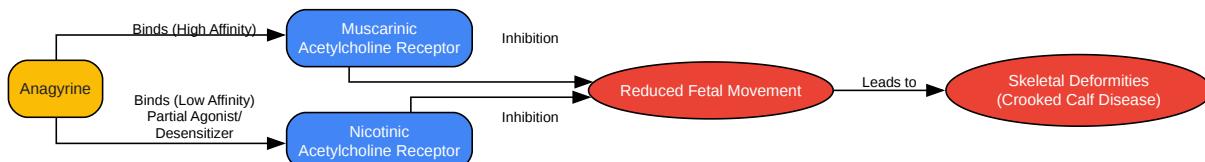
Recent studies have further elucidated its role as a partial agonist and desensitizer of nicotinic acetylcholine receptors (nAChRs).<sup>[8][11]</sup> This dual activity makes it a valuable tool for studying the function and regulation of these important receptors.

Table 3: In Vitro Biological Activity of **Anagyrine**

Parameter	Cell Line	Value	Reference
EC <sub>50</sub> (Partial Agonist)	SH-SY5Y	4.2 μM	[8][11]
TE-671	231 μM	[8][11]	
DC <sub>50</sub> (Desensitization)	SH-SY5Y	6.9 μM	[8][11]
TE-671	139 μM	[8][11]	
IC <sub>50</sub> (Muscarinic Receptors)	-	132 μM	[1][11]
IC <sub>50</sub> (Nicotinic Receptors)	-	2,096 μM	[1][11]

## Signaling Pathway

The teratogenic effects of **anagyrine** are primarily attributed to its interference with cholinergic signaling in the developing fetus. By binding to and activating muscarinic and nicotinic acetylcholine receptors, it disrupts normal neuromuscular development.



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Anagyrine's proposed mechanism of teratogenicity.

## Experimental Protocols

### Isolation and Purification of Anagyrine from Plant Material

This protocol outlines a general procedure for the extraction and purification of **anagyrine** from *Lupinus* species.[\[11\]](#)[\[12\]](#)

#### 1. Sample Preparation:

- Dry and finely grind the plant material (e.g., seeds, leaves).[\[11\]](#)

#### 2. Extraction:

- Acid Extraction: Suspend the ground plant material in an acidic solution (e.g., 0.5 N HCl) and stir for several hours.[\[11\]](#) Filter to separate the acidic extract from the plant debris.[\[11\]](#)
- Solvent Extraction: Alternatively, perform a Soxhlet extraction with a suitable solvent like methanol.

#### 3. Liquid-Liquid Extraction:

- Basify the acidic extract to a pH of 10-12 using a strong base (e.g., 5 N NaOH).[\[11\]](#)
- Extract the alkaloids into an organic solvent such as chloroform or dichloromethane.[\[12\]](#)  
Repeat the extraction multiple times to ensure complete recovery.

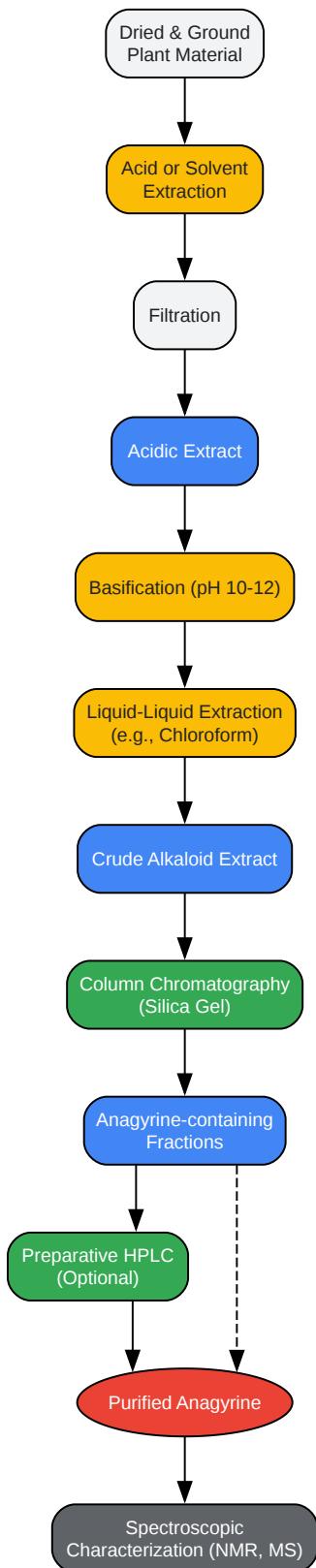
#### 4. Purification:

- Column Chromatography: Concentrate the organic extract and subject it to column chromatography on silica gel or alumina.[\[13\]](#) Elute with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).[\[11\]](#)

- Preparative HPLC: For higher purity, the fractions containing **anagyrine** can be further purified using preparative High-Performance Liquid Chromatography (HPLC).[11]

#### 5. Characterization:

- Confirm the identity and purity of the isolated **anagyrine** using spectroscopic methods such as NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ), Mass Spectrometry, and IR spectroscopy.[12]

[Click to download full resolution via product page](#)**Workflow for the isolation and purification of anagyrine.**

## Quantification of Anagyrine by HPLC-MS/MS

This method provides high sensitivity and selectivity for the quantification of **anagyrine** in complex matrices like plant extracts.[\[7\]](#)

### 1. Standard and Sample Preparation:

- Prepare a stock solution of a certified **anagyrine** analytical standard in a suitable solvent (e.g., methanol).[\[7\]](#)
- Create a series of calibration standards by serial dilution of the stock solution.[\[7\]](#)
- Prepare plant extracts as described in the isolation protocol and dilute to a concentration within the calibration range.[\[7\]](#)

### 2. HPLC Conditions:

- Column: A C18 or a more specialized column like a C18-pentafluorophenyl (PFP) can be used for optimal separation.[\[7\]](#)
- Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid or heptafluorobutyric acid is typically employed.[\[7\]](#)
- Flow Rate and Injection Volume: These parameters should be optimized for the specific column and system.

### 3. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in the positive mode is generally used.[\[7\]](#)
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[\[7\]](#) This involves monitoring a specific precursor-to-product ion transition for **anagyrine**.
- Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy to maximize the signal for the **anagyrine**-specific transition.[\[7\]](#)

#### 4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the **anagyrine** standard against its concentration.
- Determine the concentration of **anagyrine** in the samples by interpolating their peak areas on the calibration curve.

## Conclusion

**Anagyrine** remains a molecule of significant scientific interest due to its potent biological activities and unique chemical structure. This guide has provided a comprehensive overview of its chemical and physical properties, its mechanism of action, and detailed experimental protocols for its study. For researchers in natural product chemistry, pharmacology, and toxicology, **anagyrine** serves as both a challenging research subject and a valuable tool for probing fundamental biological processes. Further investigation into its structure-activity relationships and its interactions with biological targets will undoubtedly open new avenues for drug development and a deeper understanding of cholinergic signaling.

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